Head-to-Head Cycloaddition Yield: 1,4-Dimethoxy-2-butyne vs. 2-Butyne-1,4-diol
In a TiCl₄-mediated cycloaddition with enamine 1a, 1,4-dimethoxy-2-butyne delivered a substantially higher isolated yield of the cycloadduct compared to the diol analog. While the target compound afforded the desired product in 72% yield, the reaction with 2-butyne-1,4-diol resulted in a significantly lower yield of 23% under otherwise identical conditions [1]. This data directly demonstrates the superior performance of the methoxy-protected alkyne in this synthetically relevant transformation.
| Evidence Dimension | Isolated Product Yield |
|---|---|
| Target Compound Data | 72% yield |
| Comparator Or Baseline | 2-Butyne-1,4-diol: 23% yield |
| Quantified Difference | 3.1-fold higher yield (49 percentage points) |
| Conditions | TiCl₄-mediated cycloaddition with enamine (1-(1-cyclohexen-1-yl)pyrrolidine) in dichloromethane at 0 °C to room temperature. |
Why This Matters
For a procurement scientist, a 3.1-fold increase in yield translates directly to superior atom economy, reduced purification burden, and lower cost per unit of product.
- [1] Uludağ, N., Yarapsanlı, Y., Asutay, O., & Gumus, M. K. (2018). Cycloaddition of Enamines with 1,4-Dimethoxy-2-butyne and 2-Butyne-1,4-diol Mediated by Titanium Tetrachloride. Organic Preparations and Procedures International, 50(4), 441-448. View Source
